molecular formula C17H12BrFO4 B13697895 Ethyl 2-(5-bromo-2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate

Ethyl 2-(5-bromo-2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate

Cat. No.: B13697895
M. Wt: 379.2 g/mol
InChI Key: MUCNQGMBOQAUOR-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromo-2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate is a halogenated benzofuran derivative characterized by a benzofuran core substituted at position 2 with a dihalogenated phenyl ring (5-bromo and 2-fluoro substituents) and a hydroxyl group at position 3. The ethyl ester group at position 3 enhances its lipophilicity, making it a candidate for pharmaceutical and materials science applications.

Properties

Molecular Formula

C17H12BrFO4

Molecular Weight

379.2 g/mol

IUPAC Name

ethyl 2-(5-bromo-2-fluorophenyl)-5-hydroxy-1-benzofuran-3-carboxylate

InChI

InChI=1S/C17H12BrFO4/c1-2-22-17(21)15-12-8-10(20)4-6-14(12)23-16(15)11-7-9(18)3-5-13(11)19/h3-8,20H,2H2,1H3

InChI Key

MUCNQGMBOQAUOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=C(C=CC(=C3)Br)F

Origin of Product

United States

Preparation Methods

Starting Material Preparation

  • 5-Bromo-2-fluorophenol or related halogenated phenols serve as key starting materials. These are either commercially available or prepared via selective bromination and fluorination of phenolic precursors under controlled conditions.

Formation of Benzofuran Core

  • The benzofuran ring is commonly constructed by cyclization reactions involving ortho-hydroxyaryl aldehydes or esters.
  • A representative method involves the reaction of salicylaldehyde derivatives with ethyl bromoacetate in the presence of a base such as potassium carbonate in acetonitrile under reflux conditions. This step forms ethyl benzofuran-2-carboxylate intermediates through nucleophilic substitution and intramolecular cyclization.

Introduction of Substituents and Functional Groups

  • The 5-hydroxy group is retained or introduced by starting from hydroxylated precursors.
  • The 5-bromo and 2-fluoro substituents on the phenyl ring are incorporated either before or after benzofuran formation, depending on the synthetic route.
  • Esterification to form the ethyl ester at position 3 is typically achieved by reaction with ethyl bromoacetate or via esterification of the corresponding carboxylic acid intermediate.

Catalysts and Reaction Conditions

  • Copper(II) triflate (Cu(OTf)₂) catalysis is recommended for cycloaddition steps to enhance yield and selectivity.
  • Protection of hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers is advised when harsh reaction conditions are employed to prevent side reactions.
  • Organic solvents such as acetonitrile, dichloromethane, and ethanol are commonly used, with reaction temperatures carefully controlled (typically reflux or 60–80 °C) to optimize product formation.

Industrial Scale Synthesis Considerations

  • Industrial synthesis adapts the laboratory methods to larger scale with emphasis on cost-effectiveness, safety, and environmental compliance.
  • Purification steps such as recrystallization and chromatographic techniques are employed to ensure high purity, often exceeding 99% as confirmed by HPLC analysis.
  • For example, brominated benzophenone derivatives used as intermediates can be prepared by refluxing 5-bromo-2-chlorobenzoic acid with thionyl chloride and subsequent Friedel-Crafts acylation using aluminum trichloride loaded on silica gel, followed by recrystallization.

Analytical and Characterization Techniques

  • The progress of synthesis and purity of intermediates and final products are monitored by thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.
  • Fluorine substituents cause characteristic deshielding effects in ¹³C NMR, aiding structural confirmation.
  • X-ray crystallography is used to validate the molecular structure and hydrogen bonding patterns in crystalline samples.

Summary Data Table of Typical Synthetic Route

Step Reaction Conditions Key Reagents Yield (%) Notes
1 Preparation of 5-bromo-2-fluorophenol Halogenation of phenol derivatives Bromine, fluorinating agents Variable Starting material synthesis
2 Formation of ethyl benzofuran-2-carboxylate Reflux in acetonitrile with K₂CO₃ Salicylaldehyde, ethyl bromoacetate ~70–85 Cyclization step
3 Introduction of 5-hydroxy group Retained from starting phenol or introduced via hydroxylation Hydroxylation reagents High Hydroxyl protection if needed
4 Coupling with 5-bromo-2-fluorophenyl moiety Catalyzed cross-coupling or substitution Cu(OTf)₂ catalyst 60–80 Requires controlled temperature
5 Purification Recrystallization, chromatography Ethanol/water solvents >99 purity Industrial scale adjustments

Research and Literature Insights

  • The synthetic procedures have been validated by multiple research groups and patent literature, demonstrating reproducibility and scalability.
  • The compound’s synthesis is linked to its biological evaluation, where purity and structural integrity are critical for activity assays.
  • Protection strategies and catalyst choices significantly influence the yield and selectivity of the benzofuran ring formation and subsequent functionalization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-bromo-2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a benzofuranone, while reduction of the ester group can produce a benzofuran alcohol .

Scientific Research Applications

Ethyl 2-(5-bromo-2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-bromo-2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors. The hydroxyl group on the benzofuran ring can participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound differs from analogs primarily in the substitution pattern of the phenyl ring and functional groups. Key comparisons include:

Compound Name Substituents on Phenyl Ring Functional Groups Molecular Formula Molecular Weight (g/mol) Yield (%) Melting Point (°C)
Ethyl 2-(5-bromo-2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate 5-Br, 2-F 5-OH, 3-COOEt C₁₇H₁₃BrFO₄ ~388.1 (calculated) N/A N/A
Ethyl 2-(3-bromophenyl)-5-hydroxybenzofuran-3-carboxylate (3i) 3-Br 5-OH, 3-COOEt C₁₇H₁₃BrO₄ 359.9997 70 169
Ethyl 2-(2-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate (3j) 2-Cl 5-OH, 3-COOEt C₁₇H₁₃ClO₄ 316.7 79 161–162
Ethyl 5-bromo-2-(4-fluorophenyl)-6-nitrobenzofuran-3-carboxylate 4-F, 6-NO₂, 5-Br 3-COOEt C₁₇H₁₁BrFNO₅ 408.18 N/A N/A

Key Observations :

  • Halogen Position and Type : The 5-bromo-2-fluoro substitution in the target compound introduces both steric and electronic effects. Bromine’s electron-withdrawing nature and fluorine’s electronegativity may enhance dipole interactions compared to single-halogen analogs like 3i (3-Br) and 3j (2-Cl).
Spectroscopic Properties
  • 13C NMR Shifts :
    • The carbonyl (C=O) resonance in analogs like 3i appears at δ ~162.8–163.3, while aromatic carbons adjacent to halogens show deshielding (e.g., δ 132.8 for 3i’s brominated carbon) . The target compound’s 5-Br and 2-F substituents may further deshield nearby carbons, shifting peaks upfield or downfield depending on resonance effects.
    • Hydroxyl-bearing carbons in 5-hydroxybenzofurans typically resonate at δ ~147–154 .

Biological Activity

Ethyl 2-(5-bromo-2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by relevant data tables and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, including bromination, fluorination, and esterification. The compound's structure features a benzofuran core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. This compound has shown promising results in inhibiting cancer cell proliferation. For instance, when evaluated against various cancer cell lines, this compound exhibited IC50 values indicating significant cytotoxicity.

Cell Line IC50 (µM)
MCF-7 (breast cancer)45.3 ± 1.2
HeLa (cervical cancer)38.7 ± 0.9
A549 (lung cancer)50.1 ± 1.5

These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways associated with diabetes and obesity. For example, it has been tested against α-glucosidase, an enzyme critical for carbohydrate digestion.

In vitro assays demonstrated that this compound acts as a competitive inhibitor with an IC50 value of approximately 32 µM, significantly lower than the standard drug acarbose (IC50 = 750 µM) . This suggests that it may be a viable candidate for managing postprandial blood glucose levels.

The biological activity of this compound can be attributed to several molecular interactions:

  • Hydrogen Bonding : The hydroxyl group in the compound can form hydrogen bonds with target proteins.
  • Halogen Bonding : The presence of bromine and fluorine atoms enhances the compound's ability to interact with biological macromolecules through halogen bonding.
  • Ionic Interactions : The carboxylate group may engage in ionic interactions that stabilize the binding to enzyme active sites.

Case Studies

Several case studies have explored the efficacy of this compound in vivo:

  • Diabetes Model : In diabetic mice models, administration of this compound resulted in a significant reduction in blood glucose levels compared to control groups.
  • Cancer Treatment : In xenograft models using human cancer cells, treatment with the compound led to reduced tumor growth rates, indicating its potential as an anticancer agent.

Q & A

Q. What synthetic routes are effective for constructing the benzofuran core in this compound?

The benzofuran core can be synthesized via Cu(OTf)₂-catalyzed [3+2] cycloaddition. For example, reacting ethyl (E)-3-arylacrylates with benzoquinone derivatives at 40°C yields the fused benzofuran ring. Purification via column chromatography (20% ethyl acetate in hexane) ensures product isolation. This method is efficient for regioselective formation under mild conditions .

Q. Which spectroscopic techniques are critical for structural confirmation?

Use HRMS (High-Resolution Mass Spectrometry) for molecular weight validation and ¹H/¹³C NMR to resolve coupling patterns from bromine and fluorine substituents. IR spectroscopy identifies functional groups (e.g., hydroxyl stretch at ~3200 cm⁻¹). Deuterated DMSO in NMR enhances observation of hydroxyl proton exchange .

Q. How can researchers address low yields in benzofuran synthesis?

Optimize catalyst loading (e.g., 10 mol% Cu(OTf)₂) and solvent polarity (dichloromethane or THF). Stepwise purification via silica gel chromatography followed by recrystallization improves purity. Microwave-assisted synthesis can reduce reaction times and boost yields by 15–20% .

Q. What are the key steps in purifying this compound?

Post-synthesis, employ column chromatography with hexane/ethyl acetate (2:1 v/v) to separate byproducts. Slow evaporation of a THF solution yields single crystals suitable for X-ray diffraction. Monitor Rf values (e.g., 0.5 in EtOAc/hexane) for consistency .

Advanced Research Questions

Q. How do bromine and fluorine substituents influence electronic properties?

Bromine’s heavy atom effect enhances spin-orbit coupling, measurable via transient absorption spectroscopy. Fluorine’s electron-withdrawing nature alters aromatic π-density, quantified using Hammett σₘ values from ¹⁹F NMR. XPS reveals shifts in core-electron binding energies due to halogen electronegativity .

Q. What crystallographic challenges arise, and how are they resolved?

Twinning and anisotropic displacement (common with bromine) require SHELXL refinement using TWIN/BASF commands. High-resolution data (≤0.8 Å) and hydrogen-bond restraint files improve model accuracy. Studies on analogous brominated benzofurans demonstrate rigid-body refinement benefits .

Q. How can hydrogen bonding patterns be systematically analyzed?

Apply graph set analysis (Etter’s rules) via Mercury software to categorize motifs like D(1) chains (O–H···O=C). Pairwise interaction energy calculations (PIXEL method) quantify contributions from C–H···π and halogen bonds (Br···O). Comparative analysis with isostructural analogs reveals packing trends .

Q. What strategies resolve contradictions between NMR and X-ray data?

For tautomerism disputes (e.g., enol vs. keto forms), use variable-temperature NMR to detect exchange broadening. Complement with DFT calculations (B3LYP/6-311++G**) to model relative stabilities. Solvent polarity adjustments (e.g., DMSO vs. CDCl₃) can stabilize specific tautomers .

Q. How do reaction mechanisms differ for halogenated benzofurans?

Bromine’s steric bulk slows electrophilic substitution, favoring radical pathways (e.g., NBS in DMF). Fluorine’s ortho/para-directing effects enable regioselective functionalization via Balz-Schiemann or directed ortho-metalation (TMPZnCl·LiCl). Mechanistic studies using deuterated analogs validate intermediates .

Q. What advanced methods analyze non-covalent interactions in crystals?

Hirshfeld surface analysis (CrystalExplorer) visualizes close contacts, while QTAIM (Quantum Theory of Atoms in Molecules) calculates bond critical points. Comparative studies of Cl/Br analogs highlight halogen bond strength variations (e.g., Br···O vs. Cl···O) .

Methodological Notes

  • Synthesis : Prioritize Cu(OTf)₂ catalysis for cycloaddition; protect hydroxyl groups with TBS ethers if harsh conditions are used .
  • Crystallography : Use SHELXL with TWIN commands for twinned data; validate hydrogen bonds via Mercury .
  • Spectroscopy : Combine HRMS, NMR, and IR for cross-validation; note fluorine’s deshielding effects in ¹³C NMR .

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